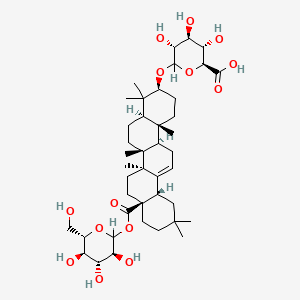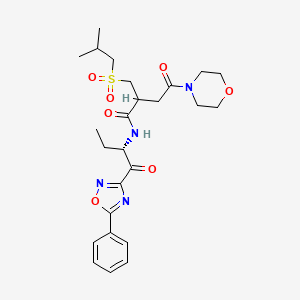
SC-514
Vue d'ensemble
Description
Applications De Recherche Scientifique
SC-514 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of nuclear factor kappa-B kinase-2.
Biology: Employed in research to understand the role of nuclear factor kappa-B in cellular processes.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases and cancer.
Industry: Utilized in the development of anti-inflammatory drugs and other therapeutic agents.
Mécanisme D'action
Target of Action
SC-514, also known as 3-Amino-5-(3-thiophenyl)-2-thiophenecarboxamide, primarily targets the nuclear factor kappa-B kinase subunit beta (IKK-2 or IKKβ) . IKKβ is a crucial component of the IKK complex that plays a significant role in the activation of the NF-κB pathway .
Mode of Action
this compound interacts with its target, IKKβ, in an ATP-competitive manner . It binds at the ATP-binding site of IKK-2, exerting a reversible and competitive inhibition with ATP . This interaction inhibits the kinase activity of IKKβ, thereby preventing the phosphorylation and subsequent degradation of IκB proteins . As a result, the translocation of NF-κB to the nucleus is blocked, inhibiting NF-κB-dependent gene expression .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting IKKβ, this compound prevents the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation, immunity, cell proliferation, and survival . The downstream effects include the reduced expression of NF-κB-dependent genes, such as those encoding for pro-inflammatory cytokines like IL-6 and IL-8 .
Pharmacokinetics
and soluble in ethanol and DMSO, which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of the inflammatory response. By inhibiting IKKβ and subsequently blocking NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines such as IL-6 and IL-8 . This leads to an overall attenuation of the inflammatory response .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
SC-514 est synthétisé par une série de réactions chimiques impliquant la formation du noyau bithiophène suivie de l'introduction des groupes amino et amide d'acide carboxylique. La voie de synthèse implique généralement :
Formation du noyau bithiophène : Cette étape implique le couplage de dérivés du thiophène dans des conditions spécifiques pour former la structure du bithiophène.
Introduction de groupes fonctionnels : Le groupe amino et le groupe amide d'acide carboxylique sont introduits par des réactions subséquentes, impliquant souvent des réactions d'amination et d'amidation.
Méthodes de production industrielle
La production industrielle de this compound implique la mise à l'échelle de la voie de synthèse tout en assurant la pureté et le rendement du composé. Cela comprend généralement :
Optimisation des conditions de réaction : S'assurer des conditions optimales de température, de pression et de solvant pour maximiser le rendement.
Processus de purification : Utiliser des techniques telles que la recristallisation et la chromatographie pour atteindre des niveaux de pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
SC-514 subit différents types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Le composé peut être réduit pour former des dérivés réduits.
Substitution : This compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Différents nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent différents dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent présenter différentes activités biologiques .
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de la kinase 2 du facteur nucléaire kappa-B.
Biologie : Utilisé dans la recherche pour comprendre le rôle du facteur nucléaire kappa-B dans les processus cellulaires.
Médecine : Étudié pour ses effets thérapeutiques potentiels dans les maladies inflammatoires et le cancer.
Industrie : Utilisé dans le développement de médicaments anti-inflammatoires et d'autres agents thérapeutiques.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la kinase 2 du facteur nucléaire kappa-B. Cette inhibition empêche la phosphorylation et la dégradation de l'IκBα, bloquant ainsi la translocation du p65 dans le noyau. En conséquence, l'expression des gènes dépendants du facteur nucléaire kappa-B, tels que l'interleukine-6 et l'interleukine-8, est supprimée. Ce mécanisme est crucial pour ses effets anti-inflammatoires et anti-cancéreux potentiels .
Comparaison Avec Des Composés Similaires
Composés similaires
Bardoxolone méthyle : Un triterpénoïde synthétique qui active la voie Nrf2 et inhibe la voie du facteur nucléaire kappa-B.
MLN120B : Un inhibiteur sélectif et compétitif de l'ATP de la kinase bêta du facteur nucléaire kappa-B.
BX795 : Un inhibiteur efficace et sélectif de la PDK1, avec une certaine sélectivité pour la kinase du facteur nucléaire kappa-B
Unicité de SC-514
This compound est unique en raison de sa haute sélectivité pour la kinase 2 du facteur nucléaire kappa-B et de son mécanisme d'inhibition réversible. Cette sélectivité permet une inhibition ciblée de l'expression des gènes dépendants du facteur nucléaire kappa-B sans affecter les autres kinases, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
3-amino-5-thiophen-3-ylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c10-6-3-7(5-1-2-13-4-5)14-8(6)9(11)12/h1-4H,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUACLADCKCNKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=C(S2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257563 | |
| Record name | 3-Amino-5-(3-thienyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354812-17-2 | |
| Record name | 3-Amino-5-(3-thienyl)thiophene-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354812-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SC 514 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0354812172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-5-(3-thienyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 354812-17-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Amino[2,3′-bithiophene]-5-carboxamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU3S753TY9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















